

Trimethyl Trimellitate: A Technical Guide for Researchers and Professionals

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For correspondence: This document is a comprehensive technical guide on **trimethyl trimellitate**, intended for researchers, scientists, and drug development professionals. It covers the core chemical properties, synthesis methodologies, analytical procedures, and toxicological profile of the compound.

Core Compound Information

Trimethyl trimellitate, systematically known as trimethyl 1,2,4-benzenetricarboxylate, is an aromatic ester derived from trimellitic acid and methanol.[1] Its molecular structure, featuring three methoxycarbonyl groups on a benzene ring, underpins its use as a chemical intermediate, particularly in the synthesis of other trimellitate esters and as a monomer in polymer production.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **trimethyl trimellitate** is presented in the table below. This data is essential for its handling, application, and analysis in a laboratory or industrial setting.



Property	Value
CAS Number	2459-10-1
Molecular Formula	C12H12O6
Molecular Weight	252.22 g/mol
IUPAC Name	trimethyl benzene-1,2,4-tricarboxylate
Synonyms	1,2,4-Benzenetricarboxylic Acid Trimethyl Ester, Trimellitic Acid Trimethyl Ester
Appearance	Colorless to light orange/yellow clear liquid
Purity	>95.0% (GC)
Boiling Point	194 °C at 12 mm Hg
Density	1.261 g/cm ³
Specific Gravity	1.26300 to 1.26700 @ 20.00 °C
Refractive Index	1.52100 to 1.52400 @ 20.00 °C
Flash Point	> 230.00 °F. TCC (> 110.00 °C.)

Synthesis of Trimethyl Trimellitate

The industrial production of **trimethyl trimellitate** primarily follows two synthetic pathways: direct esterification and a two-step transesterification process.[2] The choice between these methods is often determined by the desired purity of the final product and economic factors.[2]

Experimental Protocol: Two-Step Transesterification

This method is often employed to achieve a higher purity of the final product.[3] It involves the initial synthesis and purification of **trimethyl trimellitate**, which then serves as an intermediate for transesterification with other alcohols.[3]

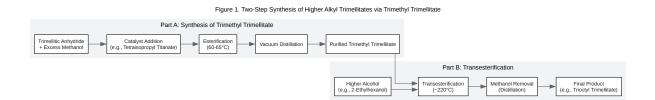
Part A: Synthesis of **Trimethyl Trimellitate**



- Reaction Setup: Charge a reaction vessel equipped with heating, stirring, and a condenser with trimellitic anhydride and an excess of methanol.[2]
- Catalyst Addition: Add a suitable catalyst, such as tetraisopropyl titanate (0.3% by mass ratio to the anhydride).[2]
- Esterification: Heat the mixture to 60-65°C under normal atmospheric pressure with continuous stirring.[2]
- Purification: Upon completion of the reaction, purify the crude trimethyl trimellitate by vacuum distillation to obtain a high-purity intermediate.[2]

Part B: Transesterification to Higher Alkyl Trimellitates (Example: Trioctyl Trimellitate)

- Reactant Charging: In a separate reaction vessel, combine the purified trimethyl trimellitate
 with the desired alcohol (e.g., 2-ethylhexanol) and a transesterification catalyst.[4]
- Inerting: Purge the system with an inert gas, such as nitrogen.[2]
- Transesterification: Slowly heat the mixture to approximately 220°C. The lower boiling point alcohol (methanol) is distilled off, driving the reaction to completion.[2][4]
- Purification: The final product is then purified, typically by vacuum distillation, to remove any remaining reactants and by-products.





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Caption: Two-Step Synthesis of Higher Alkyl Trimellitates.

Analytical Methodologies

The quantification of **trimethyl trimellitate**, particularly in the context of analyzing its precursor, trimellitic anhydride (TMA), often involves derivatization followed by gas chromatography (GC).

Protocol for the Determination of Trimellitic Anhydride via Trimethyl Trimellitate Derivatization

This method is adapted from NIOSH protocols for the analysis of TMA in air samples.[5][6]

- Sample Preparation:
 - Extract the sample containing TMA with methanol.[5]
 - Concentrate the methanol extract by evaporation.[5]
- Derivatization:
 - Add a derivatizing agent, such as boron trifluoride in methanol (BF₃/methanol), to the dried extract.[5]
 - Heat the mixture in a sealed container (e.g., in a water bath at 97°C for 20 minutes) to convert TMA to trimethyl trimellitate.[5]
 - After cooling, prepare the sample for injection by adding a suitable solvent system (e.g., diethyl ether and pentane) and a substance to precipitate the BF₃ adduct (e.g., pyridine).
 [5]
- Gas Chromatography (GC) Analysis:
 - Inject the supernatant into a GC equipped with a Flame Ionization Detector (FID).[6]
 - Quantify the trimethyl trimellitate by comparing the peak area to a calibration curve prepared from standard solutions of trimethyl trimellitate.



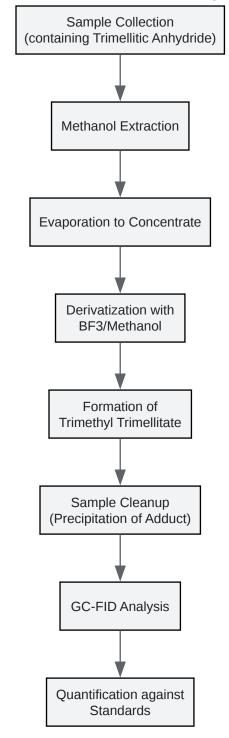


Figure 2. Analytical Workflow for Trimellitic Anhydride Quantification

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Caption: Analytical Workflow for Trimellitic Anhydride.



Toxicological Profile and Relevance to Drug Development

Currently, there is limited direct toxicological data available for **trimethyl trimellitate** itself. However, data from structurally similar analogues, such as triethylhexyl trimellitate (TEHT), can be used to infer its potential health effects through a read-across approach.[7] The primary use of trimellitates is as plasticizers, and they are not typically associated with direct applications in drug development as active pharmaceutical ingredients.[8] Their relevance to the pharmaceutical industry is more likely as excipients or in the context of medical device materials.[9][10]

Summary of Toxicological Data for Trimellitate Esters

(Read-Across)

Endpoint	Result (for analogue compounds like TEHT)
Acute Oral Toxicity	Low toxicity, with LD50 values typically > 2000 mg/kg bw in rats.
Dermal Absorption	Expected to be low due to high molecular weight and high logP values.[10]
Skin and Eye Irritation	Some analogues have been found to be slightly irritating to the eyes.
Skin Sensitization	Not found to be a skin sensitizer in various studies.
Reproductive and Developmental Toxicity	Some studies on TEHT showed effects on the male reproductive system at high doses (NOAEL of 100 mg/kg/day in male rats).[11] However, other studies did not show significant toxicological effects.[11]
Genotoxicity and Carcinogenicity	TEHT is not considered genotoxic or carcinogenic.[7]

Metabolic Considerations



The metabolism of **trimethyl trimellitate** is expected to involve hydrolysis of the ester bonds to yield trimellitic acid and methanol.[1] This process can be catalyzed by acids or bases, and microbial esterases may also play a role in its degradation in the environment.[1] In vitro studies with rat intestinal homogenates on the analogue triethylhexyl trimellitate showed no evidence of hydrolysis, suggesting that the metabolic fate may be complex and dependent on the specific ester.

Conclusion

Trimethyl trimellitate is a well-characterized chemical intermediate with established synthesis and analytical protocols. Its primary applications are in the polymer and materials science sectors. While not directly used in drug development as an active ingredient, its toxicological profile, along with that of its analogues, is relevant for its potential use in medical devices and as a pharmaceutical excipient. Further research into the specific metabolic pathways and long-term toxicological effects of **trimethyl trimellitate** would be beneficial for a more complete risk assessment in these specialized applications.

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